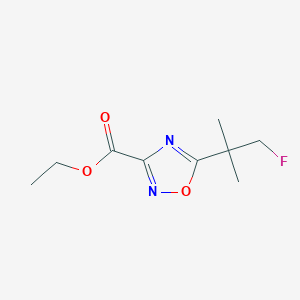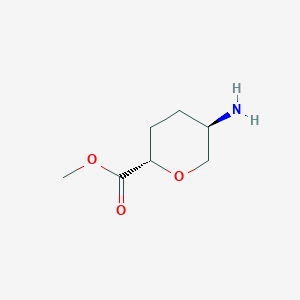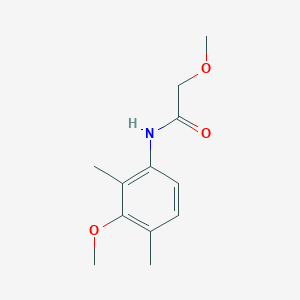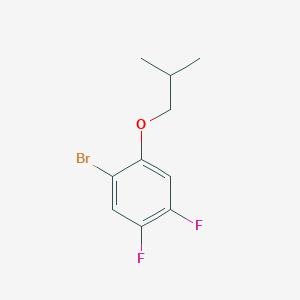
N-(cyclohexylmethyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylmethyl)glycine is an organic compound that belongs to the class of N-substituted glycines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the glycine molecule
準備方法
Synthetic Routes and Reaction Conditions
N-(cyclohexylmethyl)glycine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylamine with glycine or its derivatives. The reaction typically requires the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the Strecker synthesis, which involves the reaction of cyclohexylmethylamine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired product . This method is advantageous due to its simplicity and the availability of raw materials.
化学反応の分析
Types of Reactions
N-(cyclohexylmethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the glycine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted glycine derivatives. These products can have varied applications depending on their chemical properties.
科学的研究の応用
N-(cyclohexylmethyl)glycine has several scientific research applications:
作用機序
The mechanism of action of N-(cyclohexylmethyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling pathways .
類似化合物との比較
N-(cyclohexylmethyl)glycine can be compared with other similar compounds, such as N-(benzyl)glycine and N-(methoxyethyl)glycine. These compounds share structural similarities but differ in their substituent groups, which can influence their chemical properties and biological activities . For instance, N-(benzyl)glycine has a benzyl group instead of a cyclohexylmethyl group, which may result in different binding affinities and reactivity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable tool in research and development.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
2-(cyclohexylmethylamino)acetic acid |
InChI |
InChI=1S/C9H17NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h8,10H,1-7H2,(H,11,12) |
InChIキー |
XQMXBAOAYVXFPQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


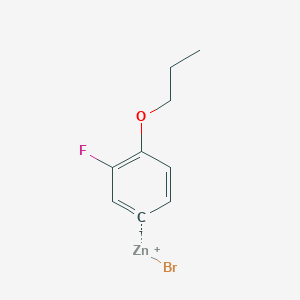

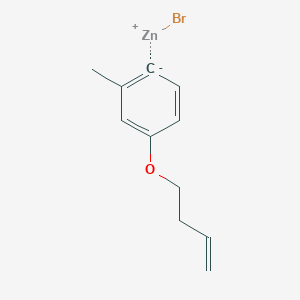
![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
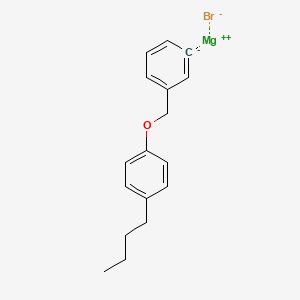
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
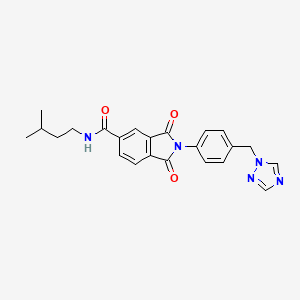

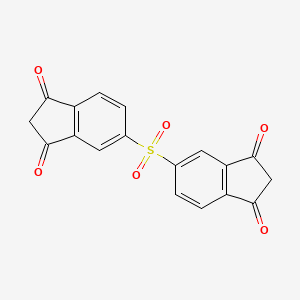
![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)
